Cas no 14311-32-1 (Methyl 2-(4-cyanonaphthalen-1-yl)acetate)

Methyl 2-(4-cyanonaphthalen-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(4-cyanonaphthalen-1-yl)acetate
- (4-Cyanonaphthalen-1-yl)acetic acid methyl ester
- 14311-32-1
- SCHEMBL4422421
- Methyl2-(4-cyanonaphthalen-1-yl)acetate
- JHFPKJSIHVHYTC-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C14H11NO2/c1-17-14(16)8-10-6-7-11(9-15)13-5-3-2-4-12(10)13/h2-7H,8H2,1H3
- InChI Key: JHFPKJSIHVHYTC-UHFFFAOYSA-N
- SMILES: COC(=O)CC1=CC=C(C#N)C2=CC=CC=C12
Computed Properties
- Exact Mass: 225.078978594g/mol
- Monoisotopic Mass: 225.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.1Ų
- XLogP3: 2.7
Methyl 2-(4-cyanonaphthalen-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219006290-1g |
Methyl 2-(4-cyanonaphthalen-1-yl)acetate |
14311-32-1 | 95% | 1g |
756.84 USD | 2021-06-15 | |
Chemenu | CM140569-1g |
methyl 2-(4-cyanonaphthalen-1-yl)acetate |
14311-32-1 | 95% | 1g |
$*** | 2023-03-30 | |
Crysdot LLC | CD12143888-1g |
Methyl 2-(4-cyanonaphthalen-1-yl)acetate |
14311-32-1 | 95+% | 1g |
$880 | 2024-07-23 | |
Chemenu | CM140569-1g |
methyl 2-(4-cyanonaphthalen-1-yl)acetate |
14311-32-1 | 95% | 1g |
$830 | 2021-08-05 |
Methyl 2-(4-cyanonaphthalen-1-yl)acetate Related Literature
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on Methyl 2-(4-cyanonaphthalen-1-yl)acetate
Methyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS No. 14311-32-1): A Comprehensive Overview
Methyl 2-(4-cyanonaphthalen-1-yl)acetate, identified by its CAS number 14311-32-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a naphthalene core substituted with a cyano group and an acetic acid methyl ester moiety, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and potential candidate for various biological applications.
The molecular structure of Methyl 2-(4-cyanonaphthalen-1-yl)acetate consists of a naphthalene ring system at its core, which is functionalized with a cyano group at the 4-position and an acetate ester at the 2-position. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a versatile building block in the synthesis of more complex molecules. The presence of the cyano group enhances its utility in nucleophilic addition reactions, while the ester functionality allows for further derivatization via hydrolysis or transesterification.
In recent years, Methyl 2-(4-cyanonaphthalen-1-yl)acetate has been explored for its potential applications in pharmaceutical research. Its structural motif is reminiscent of many bioactive compounds, suggesting that it may serve as a precursor or analog in the development of new therapeutic agents. For instance, naphthalene derivatives have been widely studied for their antimicrobial, anti-inflammatory, and even anticancer properties. The cyano group in this compound may contribute to its ability to interact with biological targets, thereby influencing its pharmacological profile.
One of the most compelling aspects of Methyl 2-(4-cyanonaphthalen-1-yl)acetate is its role as an intermediate in the synthesis of more complex molecules. Chemists have leveraged this compound to construct intricate scaffolds that mimic natural products and drug candidates. The versatility of its functional groups allows for multiple points of modification, enabling researchers to fine-tune its properties for specific applications. This adaptability has made it a staple in synthetic laboratories focused on developing novel chemical entities.
Recent studies have highlighted the compound's utility in the preparation of advanced materials and polymers. The naphthalene core provides rigidity and electronic characteristics that are desirable in certain material applications, such as organic electronics and liquid crystals. Additionally, the cyano and ester groups offer opportunities for cross-linking and polymerization reactions, leading to materials with tailored mechanical and thermal properties. These findings underscore the broad applicability of Methyl 2-(4-cyanonaphthalen-1-yl)acetate beyond traditional pharmaceutical contexts.
The synthesis of Methyl 2-(4-cyanonaphthalen-1-yl)acetate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions between appropriately substituted naphthalenes and cyanoacetic acid derivatives, followed by esterification to introduce the methyl acetate moiety. Advances in catalytic methods have further streamlined these processes, improving yields and reducing environmental impact. Such improvements are crucial for making large-scale production more sustainable and efficient.
In conclusion, Methyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS No. 14311-32-1) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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